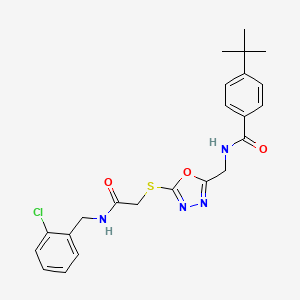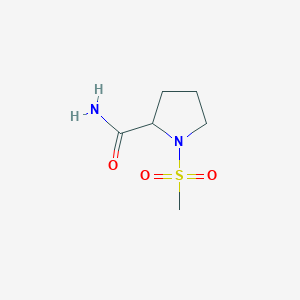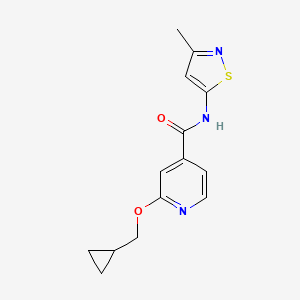
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide, also known as FLEA, is a chemical compound that has been studied for its potential use in scientific research. FLEA is a member of the acylamide family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Radioligand Development for Imaging
Radioligands such as [18F]FMDAA1106 and [18F]FEDAA1106 have been synthesized for imaging peripheral benzodiazepine receptors (PBR), indicating the use of fluorophenyl and methoxyethyl components in developing diagnostic tools for brain disorders (Ming-Rong Zhang et al., 2003).
Green Chemistry Approaches
In the context of green chemistry, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation demonstrates the ongoing efforts to develop environmentally friendly synthesis methods for important intermediates in dye production (Zhang Qun-feng, 2008).
Advanced Material Synthesis
Studies on the synthesis of novel compounds and their evaluation for anti-inflammatory activity, as well as investigations into chemoselective acetylation for antimalarial drug synthesis, illustrate the role of these chemicals in creating new materials and medical compounds (K. Sunder et al., 2013; Deepali B Magadum et al., 2018).
Molecular Modeling and Anticancer Screening
Research on molecular modeling and the screening of imidazothiadiazole analogs for anticancer activity further showcases the application of these compounds in pharmaceutical development and the search for new treatments (Sraa Abu-Melha, 2021).
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-19-14(12-3-2-4-13(16)8-12)9-17-15(18)7-11-5-6-20-10-11/h2-6,8,10,14H,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGBNBHCQNUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CSC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)





![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide](/img/structure/B2892191.png)



![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)

